molecular formula C12H9NO3S2 B14706437 4-[(2-Nitrophenyl)disulfanyl]phenol CAS No. 21101-58-6

4-[(2-Nitrophenyl)disulfanyl]phenol

Cat. No.: B14706437
CAS No.: 21101-58-6
M. Wt: 279.3 g/mol
InChI Key: CYPOHDDALWXPEU-UHFFFAOYSA-N
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Description

4-[(2-Nitrophenyl)disulfanyl]phenol is an organic compound with the molecular formula C12H9NO3S2. It is characterized by the presence of a nitrophenyl group and a disulfanyl linkage attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Nitrophenyl)disulfanyl]phenol typically involves the reaction of 2-nitrothiophenol with 4-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the disulfide bond, resulting in the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Nitrophenyl)disulfanyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(2-Nitrophenyl)disulfanyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Nitrophenyl)disulfanyl]phenol involves its interaction with biological molecules through its nitrophenyl and disulfanyl groups. The nitrophenyl group can participate in redox reactions, while the disulfanyl linkage can form disulfide bonds with thiol-containing biomolecules. These interactions can disrupt cellular processes, leading to antimicrobial or other biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of its nitrophenyl group, disulfanyl linkage, and phenol group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot .

Properties

CAS No.

21101-58-6

Molecular Formula

C12H9NO3S2

Molecular Weight

279.3 g/mol

IUPAC Name

4-[(2-nitrophenyl)disulfanyl]phenol

InChI

InChI=1S/C12H9NO3S2/c14-9-5-7-10(8-6-9)17-18-12-4-2-1-3-11(12)13(15)16/h1-8,14H

InChI Key

CYPOHDDALWXPEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=C(C=C2)O

Origin of Product

United States

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